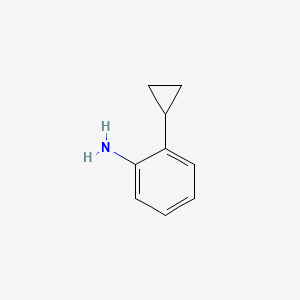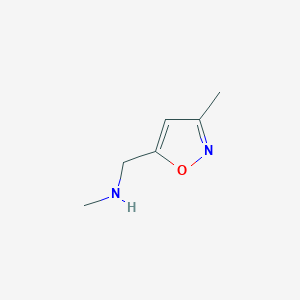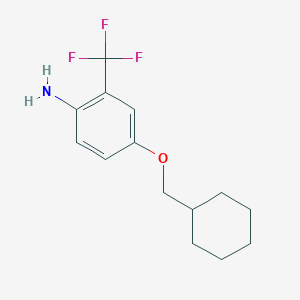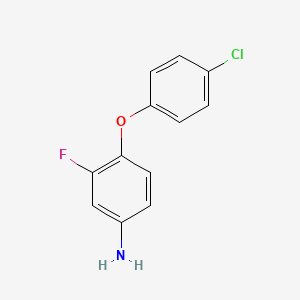
2-环丙基苯胺
描述
2-Cyclopropylaniline is a chemical compound with the molecular formula C9H11N . It has an average mass of 133.190 Da and a monoisotopic mass of 133.089142 Da .
Synthesis Analysis
The synthesis of cyclopropylamines, including 2-Cyclopropylaniline, has been discussed in several studies . For instance, one study presents an efficient synthesis of cyclopropylamines by a Smiles rearrangement . Another research discusses the development of N-cyclopropylanilines to probe the oxidative properties of triplet-state photosensitizers .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylaniline consists of a cyclopropyl group attached to an aniline group . The InChI string representation isInChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropylaniline are not detailed in the search results, it’s known that anilines are susceptible to single-electron oxidation by excited triplet-state photosensitizers .Physical And Chemical Properties Analysis
2-Cyclopropylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 221.8±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 42.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.7±3.0 cm3 .科学研究应用
合成和化学反应
- 光氧化还原催化:2-环丙基苯胺用于可见光介导的烯烃与炔烃的[3 + 2]分子内环化反应。该过程产生环状烯丙基胺,对各种基团,尤其是杂环(Nguyen, Maity, & Zheng, 2014),具有很高的耐受性。
- 缩合反应:通过缩合反应有效地合成,如苯胺和[(1-乙氧基环丙基)氧基]三甲基硅烷的高产率生产(Yoshida et al., 2003)。
- 钯催化芳基化:相关化合物环丙基胺用于钯催化的N-芳基化,促进各种(杂)芳基化的环丙基苯胺的合成,这些是药物分子中的关键基团(Gildner, Deangelis, & Colacot, 2016)。
药物化学和药物开发
- 抗抑郁药骨架:2-环丙基苯胺衍生物,如trans‐2‐苯环丙基胺(2‐PCPA),被研究其抗抑郁效应,单胺神经递质水平调节,以及作为各种酶中机制性抑制剂的骨架的潜力,包括癌症化疗靶点(Khan, Suzuki, & Miyata, 2013)。
- 生物化合物的构象限制:环丙基胺衍生物被用于限制生物活性化合物的构象,以增强活性并研究生物活性构象,特别是在组胺类似物的背景下(Kazuta, Matsuda, & Shuto, 2002)。
其他应用
- 自然界中的生物活性:类似于2-环丙基苯胺的环丙基胺化合物展现出广泛的生物活性,包括抗生素、抗病毒和抗真菌性质。它们存在于各种自然来源中,并已用于膜和生物合成过程的研究(Salaün & Baird, 1995)。
- 基因传递:可以从环丙基胺结构派生的氨基富勒烯已被研究用于体外和体内基因传递,展示了超越传统脂质基传递剂的医学应用潜力(Nakamura & Isobe, 2010)。
属性
IUPAC Name |
2-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOLQWFMXYJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185469 | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylaniline | |
CAS RN |
3158-73-4 | |
| Record name | 2-Cyclopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-cyclopropylaniline synthesized photochemically?
A: 2-Cyclopropylaniline can be synthesized via a photochemical reaction starting from either 2-allylanisole or N,N-dialkyl-2-allylaniline. [] This reaction involves a di-π-methane rearrangement, where the allyl side chain and the aromatic ring undergo a rearrangement under UV irradiation, leading to the formation of the cyclopropane ring. [] This process is particularly effective when the triplet energy of the aryl group is lower than that of the olefinic side chain but not by more than 20 kcal/mol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)
![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)

![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)



